molecular formula C10H13ClFNO B8219398 (5-Fluorochroman-4-yl)methanamine hydrochloride

(5-Fluorochroman-4-yl)methanamine hydrochloride

Cat. No.: B8219398
M. Wt: 217.67 g/mol
InChI Key: NMXRDMXMINBROM-UHFFFAOYSA-N
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Description

(5-Fluorochroman-4-yl)methanamine hydrochloride is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

The synthesis of (5-Fluorochroman-4-yl)methanamine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with 5-fluoro-3,4-dihydro-2H-1-benzopyran.

    Functionalization: The benzopyran undergoes functionalization to introduce the methanamine group at the 4-position.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

(5-Fluorochroman-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups on the benzopyran ring.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzopyran ring are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(5-Fluorochroman-4-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Fluorochroman-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(5-Fluorochroman-4-yl)methanamine hydrochloride can be compared with other benzopyran derivatives, such as:

    6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: This compound has similar structural features but different functional groups, leading to distinct biological activities.

    5-fluoro-3,4-dihydro-2H-1-benzopyran: This is a precursor in the synthesis of the target compound and shares some chemical properties.

The uniqueness of this compound lies in its specific functionalization, which imparts unique biological and chemical properties.

Properties

IUPAC Name

(5-fluoro-3,4-dihydro-2H-chromen-4-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c11-8-2-1-3-9-10(8)7(6-12)4-5-13-9;/h1-3,7H,4-6,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXRDMXMINBROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1CN)C(=CC=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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